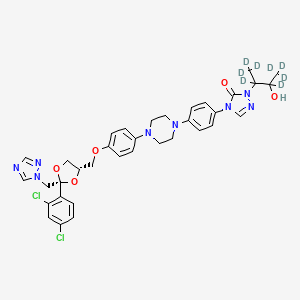

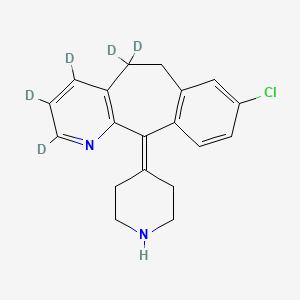

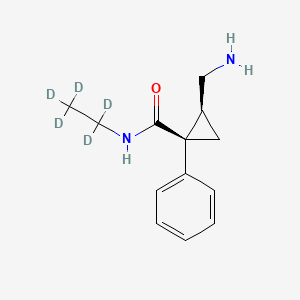

![molecular formula C26H24D5NO2 B602734 4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol CAS No. 164365-20-2](/img/structure/B602734.png)

4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol

Overview

Description

This compound is also known as Afimoxifene . It is a tamoxifen metabolite with both estrogenic and anti-estrogenic effects . Afimoxifene has a higher affinity for the estrogen receptor than tamoxifen, and functions as an antagonist in breast cancer cells . It is functionally related to tamoxifen .

Molecular Structure Analysis

The molecular formula of this compound is C26H29NO2 . The IUPAC name is 4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol .Chemical Reactions Analysis

Phenols, which this compound is a type of, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .Scientific Research Applications

Breast Cancer Research

(Z)-4-Hydroxy Tamoxifen-d5 is a deuterated derivative of Tamoxifen, which is a selective estrogen receptor modulator (SERM) commonly used as an adjuvant drug therapy for estrogen-receptor-positive breast cancers . It’s effective at reducing the rate of cancer recurrence .

Neurological Studies

Long-term administration of Tamoxifen has been found to decrease Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus of female Long-Evans rats . This study suggests a potential mechanism that may underlie the cognitive side effects reported in patients .

Pharmaceutical Toxicology

(Z)-4-Hydroxy Tamoxifen-d5 is used in pharmaceutical toxicology as a reference standard . It helps in the accurate quantification of Tamoxifen and its metabolites .

Stable Isotope Labeling

This compound is used in Stable Isotope Labeling, a technique used in Mass Spectrometry to compare different samples in quantitative proteomics .

Mechanism of Action

Target of Action

(Z)-4-Hydroxy Tamoxifen-d5, also known as 4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol, primarily targets the Estrogen Receptor (ER) . The ER is a nuclear receptor that is activated by the hormone estrogen .

Mode of Action

(Z)-4-Hydroxy Tamoxifen-d5 acts as a Selective Estrogen Receptor Modulator (SERM) . It binds to the estrogen receptor, modulating its activity . It also acts as a potent Hsp90 activator and enhances the Hsp90 molecular chaperone ATPase activity .

Biochemical Pathways

Upon binding to the estrogen receptor, (Z)-4-Hydroxy Tamoxifen-d5 modulates the receptor’s activity, influencing various biochemical pathways. This includes pathways involved in cell proliferation and survival, which are critical in the context of diseases like cancer .

Pharmacokinetics

The pharmacokinetics of (Z)-4-Hydroxy Tamoxifen-d5 involves its Absorption, Distribution, Metabolism, and Excretion (ADME). It is orally active, indicating good absorption Studies have shown that it can reach the brain, indicating that it can cross the blood-brain barrier

Result of Action

The binding of (Z)-4-Hydroxy Tamoxifen-d5 to the estrogen receptor can have several effects at the molecular and cellular levels. For instance, it can reduce the proliferation of certain types of cancer cells . It has also been found to decrease the level of Brain-Derived Neurotrophic Factor in the hippocampus of rats , suggesting a potential mechanism that may underlie cognitive side effects reported in patients .

Action Environment

The action, efficacy, and stability of (Z)-4-Hydroxy Tamoxifen-d5 can be influenced by various environmental factors. For example, the compound’s action can be affected by the presence of other molecules that can bind to the same targets. Its efficacy can be influenced by factors such as the patient’s health status and the presence of other drugs. The stability of the compound can be affected by storage conditions .

Future Directions

properties

IUPAC Name |

4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25-/i1D3,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUZVZSFRXZGTL-FUYVPVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

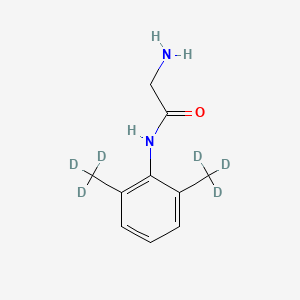

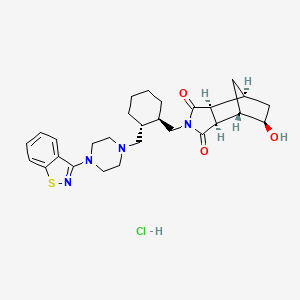

![2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602653.png)

![6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol](/img/structure/B602655.png)